1-Bromo-4-fluoro-2-propoxybenzene

Übersicht

Beschreibung

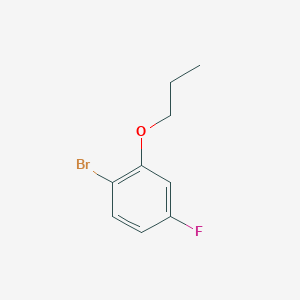

1-Bromo-4-fluoro-2-propoxybenzene is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, a fluorine atom at the fourth position, and a propoxy group at the second position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-2-propoxybenzene can be synthesized through a multi-step process involving the following steps:

Bromination: The starting material, 4-fluoro-2-propoxybenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the first position of the benzene ring.

Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination and purification can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-fluoro-2-propoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the bromine atom, forming 4-fluoro-2-propoxybenzene, using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Corresponding substituted benzene derivatives.

Oxidation: Aldehydes or carboxylic acids.

Reduction: 4-fluoro-2-propoxybenzene.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Bromo-4-fluoro-2-propoxybenzene is utilized in several areas of scientific research, including:

1. Organic Chemistry

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex organic compounds, facilitating various organic reactions.

2. Medicinal Chemistry

- Drug Development : The compound is investigated for its potential therapeutic applications, particularly as a candidate for developing new pharmaceuticals due to its unique reactivity patterns associated with halogenated compounds.

3. Biochemical Studies

- Enzyme Interaction Studies : Research indicates that halogenated compounds can act as enzyme inhibitors, enhancing binding affinity to specific enzymes involved in metabolic pathways . This property makes it valuable for studying biochemical interactions and pathways.

4. Agrochemical Production

- Pesticide Development : The compound is explored for its potential use in agrochemicals, particularly in developing new pesticides that leverage its biological activity against pests .

The biological activity of this compound can be attributed to its structural features:

- Antimicrobial Properties : Similar halogenated phenolic compounds have demonstrated antimicrobial activity, suggesting that this compound may also inhibit bacterial growth effectively.

- Cytotoxic Effects : In vitro studies indicate that exposure to halogenated compounds can alter cell viability and proliferation rates, which may have implications for cancer research.

Toxicological Profile

Preliminary assessments suggest varying degrees of toxicity associated with compounds similar to this compound. For instance, related compounds have shown acute toxicity with median lethal doses (LD50) ranging around 2,700 mg/kg in animal studies . However, specific toxicity data for this compound remains limited.

Case Studies

Several case studies highlight the applications and effects of this compound:

-

Antimicrobial Activity Study

- Research has demonstrated that brominated derivatives can effectively inhibit bacterial growth, indicating potential applications in developing antimicrobial agents.

-

Enzyme Inhibition Research

- Studies have shown that halogenated compounds can enhance binding affinity to specific enzymes involved in metabolic pathways, suggesting therapeutic applications.

-

Cellular Assays

- In vitro studies using cell lines exposed to halogenated compounds have shown alterations in cell viability and proliferation rates, indicating cytotoxic effects relevant for cancer research.

Wirkmechanismus

The mechanism of action of 1-bromo-4-fluoro-2-propoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the propoxy group, contribute to the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and influence the compound’s effects in various applications.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-fluoro-4-propoxybenzene: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.

1-Bromo-4-fluorobenzene: Lacks the propoxy group, resulting in different chemical properties and uses.

4-Fluoro-2-propoxybenzene:

Uniqueness: 1-Bromo-4-fluoro-2-propoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted chemical syntheses and specialized research applications.

Biologische Aktivität

1-Bromo-4-fluoro-2-propoxybenzene is an organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10BrF0, characterized by a benzene ring substituted with a bromine atom at the first position, a fluorine atom at the fourth position, and a propoxy group at the second position. This configuration contributes to its reactivity and interaction with biological targets.

Physical Properties:

- Appearance: Colorless liquid

- Solubility: Low water solubility

- Volatility: Moderate volatility

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Bromination of 4-Fluoro-2-propoxybenzene: This is often achieved using bromine in the presence of a catalyst.

- Purification: Following bromination, purification processes are employed to isolate the desired compound.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of halogen atoms (bromine and fluorine) enhances its electrophilic properties, allowing it to participate in nucleophilic substitution reactions. The propoxy group may influence solubility and interaction with biological molecules.

Toxicological Studies

Research indicates that this compound exhibits significant toxicity in animal models. Key findings from toxicity studies include:

- Acute Oral Toxicity: The median lethal dose (LD50) was determined to be approximately 2,700 mg/kg in rats, with symptoms including tremors, weight loss, and lethargy observed at non-lethal doses .

- Inhalation Studies: The median lethal concentration (LC50) was found to be around 18,000 mg/m³, with exposure leading to respiratory distress and neurological symptoms .

Biological Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features make it valuable for:

- Drug Development: Investigated for potential use in designing molecules with specific biological activities.

- Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry for the analysis of volatile organic compounds.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The compound demonstrated inhibition of enzyme activity, suggesting potential applications in drug development targeting metabolic disorders.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity against certain cell types, highlighting its potential as an anticancer agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | LD50 (mg/kg) | LC50 (mg/m³) |

|---|---|---|---|

| 1-Bromo-4-fluorobenzene | C6H4BrF | 2,700 | 18,000 |

| 1-Bromo-3-fluoro-2-methoxybenzene | C7H6BrFO | TBD | TBD |

| 1-Bromo-3-fluoro-5-methoxybenzene | C8H8BrF | TBD | TBD |

This table illustrates how variations in substituents can significantly affect toxicity profiles and biological activities.

Eigenschaften

IUPAC Name |

1-bromo-4-fluoro-2-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIYJCJNTNUSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624020 | |

| Record name | 1-Bromo-4-fluoro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473417-38-8 | |

| Record name | Benzene, 1-bromo-4-fluoro-2-propoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473417-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.